
Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H20N2O6S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Chemical Properties
- The compound exhibits unique reactivity under basic conditions, leading to cyclization reactions that form substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the compound's utility in heterocyclic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
- A study on the synthesis of quinoline derivatives provided insights into the chemical transformations that lead to methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates, highlighting the versatility of quinoline frameworks in synthetic organic chemistry (Fathala & Pazdera, 2017).
Anticancer Activity
- Research into the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives revealed their significant anticancer activity against the breast cancer MCF-7 cell line, indicating potential therapeutic applications (Gaber et al., 2021).
Structural Analysis and Molecular Modeling
- A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was described, with comprehensive structural analysis through X-ray diffraction, NMR, and other spectroscopic methods. This work underscores the importance of detailed structural characterization in the development of new chemical entities (Kovalenko et al., 2019).
Potential Inhibitory Activity Against HBV
- Molecular docking simulations suggested that derivatives of the compound could serve as potent inhibitors of Hepatitis B Virus (HBV) replication, highlighting its potential as a lead compound for antiviral drug development. This was supported by experimental studies confirming high inhibition of HBV replication (Kovalenko et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity . They are known to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
For instance, some compounds with a similar structure are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .
Result of Action
Compounds with similar structures have been reported to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate' involves the condensation of 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent. The resulting intermediate is then esterified with methanol to yield the final product.", "Starting Materials": [ "4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid", "Coupling agent", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethylthioacetic acid with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent to yield the intermediate", "Step 2: Esterification of the intermediate with methanol to yield the final product" ] } | |
CAS RN |
951497-72-6 |
Molecular Formula |
C22H20N2O6S |
Molecular Weight |
440.47 |
IUPAC Name |
methyl 2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20N2O6S/c1-3-30-21(27)13-8-10-14(11-9-13)23-17(25)12-31-20-18(22(28)29-2)19(26)15-6-4-5-7-16(15)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
PWVKYTKEAXSAGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




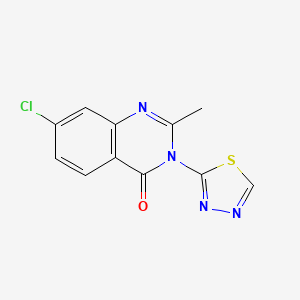
![(Z)-1-(4-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2803031.png)
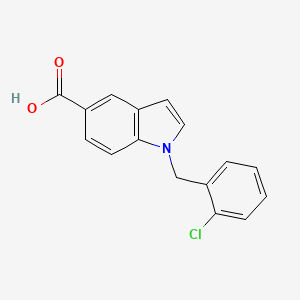

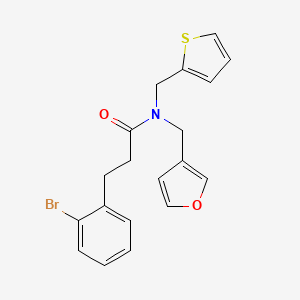
![N-(3,4-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2803038.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2803039.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2803040.png)
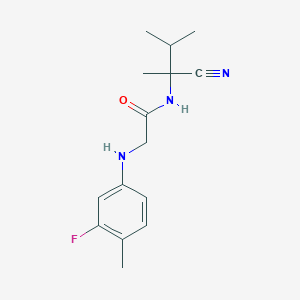
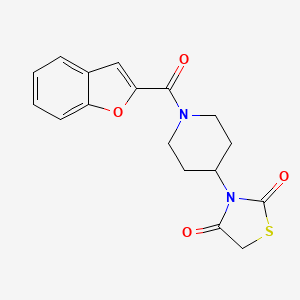
![N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2803049.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)